![molecular formula C25H24F2N4O2 B2981753 N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide CAS No. 1326895-80-0](/img/no-structure.png)

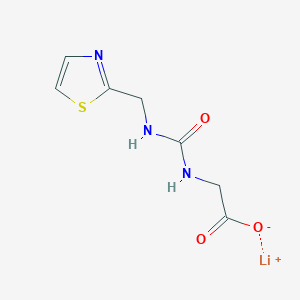

N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide” is a complex organic molecule. It contains several functional groups and aromatic rings, including a pyrazolo[1,5-a]pyrazine ring . The exact biological activity and application of this compound are not specified in the available data.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different functional groups and building the complex structure. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by several aromatic rings and functional groups. The presence of the pyrazolo[1,5-a]pyrazine ring is particularly notable . The structure of the molecule can be further analyzed using techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be calculated .科学的研究の応用

Acid-Catalyzed Reactions

Compounds with structures similar to N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide have been studied for their behavior in acid-catalyzed reactions. One study focused on the treatment of 3-(or-hydroxybenzyl)pyrazolo[1,5-a]pyridines with trifluoroacetic acid, which resulted in the formation of various pyrazolo[1,5-a]pyridines derivatives, depending on the presence of substituents and reaction conditions (Miki et al., 1988).

Synthesis and Bioactivity Studies

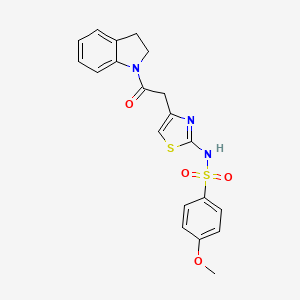

Another area of research involved the synthesis of new derivatives and studying their bioactivity. A study synthesized a series of benzenesulfonamides with modifications in the pyrazole ring and evaluated their cytotoxicity and potential as carbonic anhydrase inhibitors (Gul et al., 2016).

Spectroscopic and Theoretical Investigations

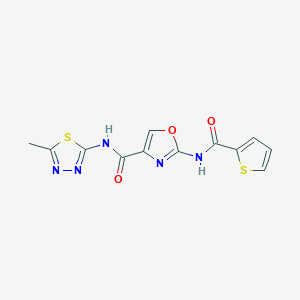

Pyrazole derivatives have also been examined for their spectroscopic properties and theoretical aspects. A study synthesized new pyrazole Schiff bases containing azo groups and analyzed them using various spectroscopic techniques and theoretical calculations based on density functional theory (Özkınalı et al., 2018).

Photophysical Properties of Iridium(III) Complexes

Research has been conducted on the photophysical properties of iridium(III) complexes containing pyrazole derivatives. This study showed that N-substitution can tune the emission color and enhance the photoluminescence quantum efficiency of these complexes (Shang et al., 2015).

Immunomodulating Activity

The immunomodulating activity of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides was evaluated, revealing enhanced macrophage cytotoxicity and stimulated host-mediated antibacterial defenses in mice (Doria et al., 1991).

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves the reaction of 4-(propan-2-yl)phenylhydrazine with 3,5-difluorobenzaldehyde to form 4-(propan-2-yl)phenyl-3,5-difluorobenzylidenehydrazine. This intermediate is then reacted with 4-oxo-2-(pyrazin-5-yl)pyrazolidine-3-carboxylic acid ethyl ester to form the final product.", "Starting Materials": [ "4-(propan-2-yl)phenylhydrazine", "3,5-difluorobenzaldehyde", "4-oxo-2-(pyrazin-5-yl)pyrazolidine-3-carboxylic acid ethyl ester" ], "Reaction": [ "Step 1: Reaction of 4-(propan-2-yl)phenylhydrazine with 3,5-difluorobenzaldehyde in ethanol to form 4-(propan-2-yl)phenyl-3,5-difluorobenzylidenehydrazine.", "Step 2: Reaction of 4-(propan-2-yl)phenyl-3,5-difluorobenzylidenehydrazine with 4-oxo-2-(pyrazin-5-yl)pyrazolidine-3-carboxylic acid ethyl ester in ethanol to form N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide." ] } | |

CAS番号 |

1326895-80-0 |

分子式 |

C25H24F2N4O2 |

分子量 |

450.49 |

IUPAC名 |

N-[(3,5-difluorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |

InChI |

InChI=1S/C25H24F2N4O2/c1-16(2)18-3-5-19(6-4-18)22-14-23-25(33)30(9-10-31(23)29-22)8-7-24(32)28-15-17-11-20(26)13-21(27)12-17/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,28,32) |

InChIキー |

NGHMYAZWYDGYTD-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC(=CC(=C4)F)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2981670.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2981674.png)

![5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2981680.png)

![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2981681.png)

![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2981684.png)

![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile](/img/structure/B2981685.png)

![N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2981687.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2981690.png)

![1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2981692.png)